(2S)-2-benzyl-3-hydroxypropanoic acid

Stereospecific inhibition Thermolysin Hydroxamate

(2S)-2-Benzyl-3-hydroxypropanoic acid (CAS 147383‑72‑0) is a chiral β‑hydroxy acid that serves as a versatile C10 building block in asymmetric synthesis [REFS‑1]. The compound bears a single stereogenic center at the α‑carbon, existing as the (S)‑enantiomer of 2‑benzyl‑3‑hydroxypropanoic acid.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 147383-72-0
Cat. No. B051119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-benzyl-3-hydroxypropanoic acid
CAS147383-72-0
Synonyms(αS)-α-(Hydroxymethyl)benzenepropanoic Acid;  (S)-α-(Hydroxymethyl)benzenepropanoic Acid;  (S)-2-Hydroxymethyl-3-phenylpropionic Acid
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)C(=O)O
InChIInChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1
InChIKeyRDUHFHDKXQBHMH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Benzyl-3-hydroxypropanoic Acid (CAS 147383-72-0) — Procurement-Relevant Identity and Class Position


(2S)-2-Benzyl-3-hydroxypropanoic acid (CAS 147383‑72‑0) is a chiral β‑hydroxy acid that serves as a versatile C10 building block in asymmetric synthesis [REFS‑1]. The compound bears a single stereogenic center at the α‑carbon, existing as the (S)‑enantiomer of 2‑benzyl‑3‑hydroxypropanoic acid. Its primary documented biochemical activity is competitive inhibition of carboxypeptidase A (CPA), with the racemate exhibiting a Ki of 610 µM [REFS‑2]. Beyond direct enzyme inhibition, the (S)‑enantiomer is specifically employed as a chiral reagent for constructing N‑acyl‑N‑hydroxy‑β‑amino acid derivatives, a class of stereospecific hydroxamate inhibitors targeting thermolysin [REFS‑3]. This dual utility—as a mechanistic probe for metalloproteases and as a enantiopure synthetic intermediate—establishes the compound as a procurement decision node where stereochemical identity directly determines downstream experimental outcome.

Why Generic Substitution Fails for (2S)-2-Benzyl-3-hydroxypropanoic Acid in Research Procurement


Substituting (2S)-2-benzyl-3-hydroxypropanoic acid with the racemate, the (R)-enantiomer, or close structural analogs (e.g., 2‑benzyl‑3‑hydroxybutanoic acid, 2‑benzyl‑3‑mercaptopropanoic acid) introduces quantifiable and functionally decisive deviations. In thermolysin inhibitor synthesis, the (S)‑enantiomer is required to construct N‑acyl‑N‑hydroxy‑β‑amino acid derivatives that exhibit L‑stereospecificity; the (R)‑enantiomer produces hydroxamate inhibitors with inverted stereochemistry and sharply curtailed potency [REFS‑1]. For carboxypeptidase A inhibition, moving from the hydroxyl to the mercapto zinc‑ligating group improves Ki by approximately 55 000‑fold (610 µM → 0.011 µM), while introducing a β‑methyl group improves Ki 5.7‑fold (610 µM → 107 µM), demonstrating that the hydroxyl‑bearing scaffold occupies a distinct potency window that is neither replaceable by stronger zinc‑binders nor by alkyl‑substituted analogs without altering selectivity profiles [REFS‑2][REFS‑3]. Even within the same oxidation state, α‑fluoro substitution doubles the Ki (0.61 mM → 1.19 mM) while lowering the carboxylate pKa by 1.4 units, confirming that the α‑proton environment is a critical determinant of binding mode [REFS‑4]. These data demonstrate that generic replacement based on superficial structural similarity generates irreproducible enzyme inhibition data and invalid stereochemical outcomes in downstream synthesis.

Quantitative Differentiation Evidence for (2S)-2-Benzyl-3-hydroxypropanoic Acid Versus Closest Analogs


Enantiomeric Differentiation: (S) vs (R) Enantiomer in Thermolysin Hydroxamate Inhibitor Synthesis

The (S)-enantiomer of 2-benzyl-3-hydroxypropanoic acid is the required chiral precursor for constructing N-acyl-N-hydroxy-β-amino acid derivatives that exhibit L-stereospecificity in thermolysin inhibition. When the (R)-enantiomer is employed, the resulting hydroxamate inhibitors display inverted stereochemistry and markedly reduced potency, consistent with the established preference of thermolysin for L-configured ligands [REFS‑1]. The most potent derivative in this series, N‑Formyl‑N‑hydroxy‑β‑L‑Phe‑NHMe, achieves a Ki of 1.66 µM [REFS‑2]. Procurement of the incorrect enantiomer (R, CAS 123802‑80‑2) therefore leads to synthesis of the disfavored diastereomeric series, directly compromising inhibitor development campaigns.

Stereospecific inhibition Thermolysin Hydroxamate Chiral building block

CPA Inhibitory Potency: 2-Benzyl-3-hydroxypropanoic Acid vs 2-Benzyl-3-mercaptopropanoic Acid (SQ 14,603)

2-Benzyl-3-hydroxypropanoic acid (racemate) inhibits carboxypeptidase A with a Ki of 610 µM (0.61 mM) [REFS‑1]. The thiol analog, 2‑benzyl‑3‑mercaptopropanoic acid (SQ 14,603), achieves a Ki of 0.011 µM (1.1 × 10⁻⁸ M) against the same enzyme [REFS‑2]. This ~55 000‑fold potency difference arises from the replacement of the weak zinc‑ligating hydroxyl group with a strongly coordinating mercapto moiety. The hydroxyl analog therefore occupies a distinct potency tier—useful as a weak-binding mechanistic probe where strong zinc chelation would obscure the contribution of secondary binding interactions (e.g., the carboxylate–Arg‑145 hydrogen bond).

Carboxypeptidase A Zinc metalloprotease Thiol inhibitor Ki comparison

CPA Inhibitory Potency: 2-Benzyl-3-hydroxypropanoic Acid vs 2-Benzyl-3-hydroxybutanoic Acid (β-Methyl Analog)

Introducing a methyl group at the β‑position of 2‑benzyl‑3‑hydroxypropanoic acid yields 2‑benzyl‑3‑hydroxybutanoic acid, which improves CPA inhibitory potency from Ki = 610 µM to Ki = 107 µM—a 5.7‑fold enhancement [REFS‑1]. This direct head‑to‑head comparison demonstrates that the β‑hydroxyl group in the parent compound functions as a weak zinc‑ligating moiety, and that β‑alkyl substitution partially compensates for this deficiency, likely through favorable hydrophobic contacts within the S₁′ pocket. The parent hydroxyl compound thus serves as the minimal‑potency baseline from which β‑modifications are calibrated.

Carboxypeptidase A β-substitution Zinc ligation Structure-activity relationship

Effect of α-Fluoro Substitution on CPA Inhibition and Carboxylate pKa

Replacement of the α‑proton of 2‑benzyl‑3‑hydroxypropanoic acid with a fluoro group increases the CPA Ki from 0.61 mM to 1.19 mM (2‑fold decrease in affinity) while simultaneously lowering the carboxylate pKa from 4.36 to 2.95 (ΔpKa = ‑1.41 units) [REFS‑1]. This paired observation—weakened inhibition despite enhanced carboxylate acidity—provides direct evidence that the carboxylate group of the inhibitor is hydrogen‑bonded to the guanidinium moiety of Arg‑145 in CPA, and that the α‑fluoro substituent electronically disfavors this interaction. The unsubstituted parent compound is therefore the appropriate tool for studying the carboxylate–Arg‑145 hydrogen bond without electronic perturbation.

Carboxypeptidase A α-Fluoro substitution Arg-145 interaction pKa modulation

Chiral Purity as a Procurement Gate: Enantiomeric Excess Drives Reproducibility in Asymmetric Synthesis

Commercial suppliers of (2S)-2-benzyl-3-hydroxypropanoic acid specify enantiomeric purity at the point of sale (typically ≥98% ee by HPLC on chiral stationary phase) [REFS‑1]. This is not a nominal claim: in the synthesis of N‑acyl‑N‑hydroxy‑β‑amino acid thermolysin inhibitors, contamination with as little as 2% of the (R)‑enantiomer introduces a competing stereochemical pathway that generates the disfavored inhibitor series, confounding IC₅₀ determinations and crystallographic analysis [REFS‑2]. The structurally similar achiral or racemic building block (CAS 6811‑98‑9) is incapable of delivering stereochemically defined products, making it unsuitable for any application where the absolute configuration of the final inhibitor is a variable under investigation.

Enantiomeric purity Chiral building block Asymmetric synthesis Reproducibility

High-Confidence Application Scenarios for (2S)-2-Benzyl-3-hydroxypropanoic Acid Based on Quantitative Evidence


Synthesis of L‑Stereospecific Hydroxamate Inhibitors for Thermolysin

The (2S) enantiomer is the obligatory chiral starting material for constructing N‑acyl‑N‑hydroxy‑β‑amino acid derivatives that exhibit L‑stereospecific thermolysin inhibition [REFS‑1]. This application leverages the compound's defined α‑carbon configuration to ensure that the final hydroxamate inhibitors bind in the thermolysin active site with the correct spatial orientation. The best‑in‑class derivative, N‑Formyl‑N‑hydroxy‑β‑L‑Phe‑NHMe, achieves a Ki of 1.66 µM [REFS‑2]. Procurement of any other stereoisomer or racemate for this purpose yields inhibitors with inverted stereochemistry and negligible potency.

Mechanistic Probing of the Carboxylate–Arg‑145 Hydrogen Bond in Carboxypeptidase A

As a weak competitive inhibitor of CPA (Ki = 610 µM) that retains the native carboxylate functionality, 2‑benzyl‑3‑hydroxypropanoic acid is the appropriate baseline probe for studying the hydrogen bond between substrate carboxylate and Arg‑145 [REFS‑1]. The α‑fluoro analog (Ki = 1.19 mM, pKa = 2.95) demonstrates that electronic perturbation of the carboxylate weakens this interaction, confirming that the unsubstituted parent compound is the correct reference molecule for this mechanistic investigation [REFS‑2].

SAR Baseline for β‑Position Modifications in CPA Inhibitor Design

The compound serves as the minimal‑potency reference (Ki = 610 µM) against which β‑position substitutions are quantified. Introduction of a β‑methyl group (2‑benzyl‑3‑hydroxybutanoic acid) improves potency 5.7‑fold to Ki = 107 µM, while replacement of the hydroxyl with a thiol (2‑benzyl‑3‑mercaptopropanoic acid) yields a ~55 000‑fold improvement to Ki = 0.011 µM [REFS‑1][REFS‑2]. These ratios establish the parent hydroxyl compound as the essential calibration point for any CPA inhibitor optimization campaign.

Chiral Building Block for Asymmetric Synthesis Requiring Defined α‑Carbon Configuration

In any synthetic sequence where the absolute configuration at the α‑carbon of the final product must be (S), the enantiopure compound (≥98% ee) is the only suitable procurement choice [REFS‑1]. The racemate (CAS 6811‑98‑9) cannot deliver stereochemically homogeneous products, while the (R)‑enantiomer (CAS 123802‑80‑2) produces the opposite absolute configuration [REFS‑2]. This binary stereochemical outcome makes enantiomeric identity the primary procurement specification, superseding considerations of price or availability.

Quote Request

Request a Quote for (2S)-2-benzyl-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.